2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile
Brand Name: Vulcanchem
CAS No.: 179951-73-6
VCID: VC0222934
InChI: InChI=1S/C11H5N5O2S/c12-3-8(11(15)9(4-13)5-14)1-7-2-10(16(17)18)19-6-7/h1-2,6H,15H2/b8-1+
SMILES: C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-]
Molecular Formula: C7H11ClN2O
Molecular Weight: 271.26 g/mol

2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile

CAS No.: 179951-73-6

Main Products

VCID: VC0222934

Molecular Formula: C7H11ClN2O

Molecular Weight: 271.26 g/mol

2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile - 179951-73-6

CAS No. 179951-73-6
Product Name 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile
Molecular Formula C7H11ClN2O
Molecular Weight 271.26 g/mol
IUPAC Name (3Z)-2-amino-4-(5-nitrothiophen-3-yl)buta-1,3-diene-1,1,3-tricarbonitrile
Standard InChI InChI=1S/C11H5N5O2S/c12-3-8(11(15)9(4-13)5-14)1-7-2-10(16(17)18)19-6-7/h1-2,6H,15H2/b8-1+
Standard InChIKey WCNJDMHYXMBBSE-UNXLUWIOSA-N
Isomeric SMILES C1=C(SC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)[N+](=O)[O-]
SMILES C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-]
Canonical SMILES C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-]
Synonyms 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile
PubChem Compound 6366738
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator